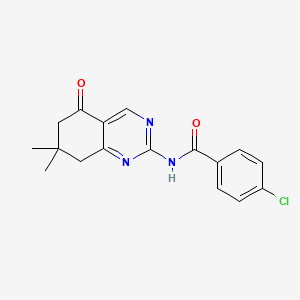

4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-3-5-11(18)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCSXYBSFQPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the quinazolinone intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

The compound 4-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17ClN2O2

- Molecular Weight : 328.79 g/mol

- IUPAC Name : 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on various derivatives of quinazolinones showed promising results against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.0625 mg/mL | |

| Staphylococcus aureus | 0.125 mg/mL | |

| Listeria innocua | 0.5 mg/mL |

The compound demonstrated a notable inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria. The MIC values suggest that it could be effective in treating infections caused by these pathogens.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the chloro and carbonitrile groups may enhance its interaction with bacterial cell membranes or specific metabolic pathways.

- Inhibition of Cell Wall Synthesis : Similar compounds have been known to interfere with cell wall synthesis in bacteria.

- Disruption of Membrane Integrity : There is potential for this compound to disrupt membrane integrity due to its lipophilic nature.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives, including this compound. The findings indicated that this compound exhibited a higher degree of activity compared to standard antibiotics like ampicillin.

"The growth inhibition rates were significantly higher for the tested quinazolinones compared to traditional antibiotics" .

Toxicity and Safety Profile

In vitro toxicity assays have shown that while the compound is effective against various pathogens, it also requires careful consideration regarding its safety profile. Studies involving mammalian cell lines indicated moderate cytotoxicity at higher concentrations.

Q & A

Q. Optimization Strategies :

- Temperature control : Reflux conditions (80–120°C) improve yield while minimizing side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for condensation steps .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate ring closure in the tetrahydroquinazoline system .

How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Basic Question

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons) .

- FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, quinazoline N-H bend at ~3300 cm⁻¹) .

- Crystallography :

How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity, and how can conflicting data be reconciled?

Advanced Question

Substituent Effects :

| Substituent | Position | Bioactivity Trend | Reference |

|---|---|---|---|

| Cl | Benzamide | Enhanced enzyme inhibition (IC₅₀ ~5 µM) | |

| OCH₃ | Benzamide | Reduced solubility; moderate anti-inflammatory activity | |

| Furan | Quinazoline | Improved target binding (ΔG = -9.2 kcal/mol) |

Q. Data Contradiction Analysis :

- Example : Chloro-substituted analogs may show higher cytotoxicity but lower solubility than methoxy derivatives. Conflicting results often arise from assay conditions (e.g., cell line variability, solvent choice).

- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, in vitro cytotoxicity in multiple cell lines) .

What methodologies are used to elucidate the mechanism of action in biological systems?

Advanced Question

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence polarization .

- Cellular uptake : Quantify intracellular concentration via LC-MS/MS .

- Structural biology :

How are physicochemical properties (e.g., solubility, stability) evaluated for this compound?

Basic Question

- Solubility :

- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .

- Stability :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions .

- LogP determination : HPLC-based methods to assess lipophilicity (critical for blood-brain barrier penetration) .

What in silico strategies are employed to predict ADMET properties and optimize lead candidates?

Advanced Question

- ADMET Prediction :

- Software : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and hERG liability .

- Lead Optimization :

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

- Scaffold hopping : Replace tetrahydroquinazoline with pyrimidine or chromene cores to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.